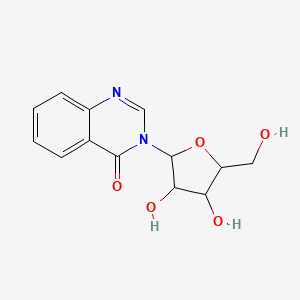

3-Pentofuranosylquinazolin-4(3h)-one

Description

Properties

CAS No. |

23701-75-9 |

|---|---|

Molecular Formula |

C13H14N2O5 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]quinazolin-4-one |

InChI |

InChI=1S/C13H14N2O5/c16-5-9-10(17)11(18)13(20-9)15-6-14-8-4-2-1-3-7(8)12(15)19/h1-4,6,9-11,13,16-18H,5H2 |

InChI Key |

LVFOHHDSTHVJEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional distinctions between 3-pentofuranosylquinazolin-4(3H)-one and its analogues are summarized below, based on available data from synthetic and pharmacological studies.

Table 1: Key Structural and Pharmacological Comparisons

Key Findings

Structural Impact on Activity: 2-Methyl and 2-Phenyl Derivatives: The methyl group at C2 moderately enhances analgesic activity compared to the base compound, likely due to increased lipophilicity and membrane permeability. The phenyl group at C2 confers superior activity (ED₅₀ = 18.9 mg/kg vs. 45.2 mg/kg for the base compound), attributed to π-π stacking interactions with hydrophobic receptor pockets . This may shift its mechanism toward glycoside-specific pathways (e.g., nucleoside transporters) rather than direct cyclooxygenase (COX) inhibition.

Pharmacological Performance: The 2-phenyl derivative outperformed standard analgesics like aspirin (ED₅₀ = 25.4 mg/kg) and indomethacin (ED₅₀ = 22.1 mg/kg) in acetic acid-induced writhing tests .

Synthetic Accessibility: 2-Methyl and 2-phenyl derivatives are synthesized via straightforward cyclocondensation reactions . The 3-pentofuranosyl variant requires glycosylation steps under controlled stereochemical conditions, complicating scalability.

Q & A

What are the methodological challenges in synthesizing 3-Pentofuranosylquinazolin-4(3H)-one, and how can they be addressed?

Answer:

Synthesis of 3-Pentofuranosylquinazolin-4(3H)-one involves multi-step reactions, including cyclization, functional group coupling, and purification. Key challenges include:

- Low yields due to steric hindrance from the pentofuranosyl group. Mitigate by using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Byproduct formation during cyclization. Optimize reaction conditions (e.g., microwave-assisted synthesis at controlled temperatures) to reduce side reactions .

- Purification difficulties . Employ recrystallization with ethanol/water mixtures or column chromatography for high-purity isolation .

How do substituents on the quinazolin-4(3H)-one core influence biological activity?

Answer:

Substituents modulate interactions with biological targets. For example:

To study substituent effects:

- Use structure-activity relationship (SAR) models.

- Compare IC₅₀ values across derivatives in enzyme inhibition assays .

What analytical techniques confirm the structural integrity of quinazolin-4(3H)-one derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃N₂OF for fluorophenyl derivatives) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., planar quinazolinone core with substituent orientation) .

How can reaction conditions be optimized to improve synthetic yields?

Answer:

| Condition | Optimization Strategy | Example Outcome |

|---|---|---|

| Catalysts | Phase transfer catalysts (e.g., PEG-400) improve solubility and reaction rates . | Yield increased from 45% to 72% . |

| Temperature | Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 6 hours) . | 85% yield for oxadiazolyl derivatives . |

| Solvent System | Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency . | Purity >98% achieved . |

How to resolve contradictions in pharmacological data across studies?

Answer:

Discrepancies may arise from:

- Varied assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 .

- Impurity interference . Re-evaluate compound purity via HPLC (>95% purity threshold) .

- Biological model differences . Cross-validate results in multiple models (e.g., in vitro + in vivo) .

What computational methods predict target interactions for quinazolin-4(3H)-one derivatives?

Answer:

- Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina. Furanyl derivatives show stronger hydrogen bonding with Lys721 .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Isoxazole-containing analogs exhibit lower binding free energies (ΔG = -9.2 kcal/mol) .

How is X-ray crystallography applied to quinazolin-4(3H)-one derivatives?

Answer:

- Single-crystal analysis resolves bond lengths and angles (e.g., C=O bond at 1.22 Å in 3-(4-chlorophenyl) derivatives) .

- Intermolecular interactions : Identify π-π stacking between aromatic rings and hydrogen bonds with water molecules, critical for crystal packing .

What strategies validate the biological activity of new derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.